3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE
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Overview
Description
3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzothieno ring fused with a triazine ring, along with a thienyl group and an oxoethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothieno and triazine rings often involves cyclization reactions.
Substitution Reactions: Introduction of the thienyl and oxoethyl groups can be achieved through substitution reactions using appropriate reagents.
Domino Reactions: These reactions, which involve multiple steps occurring in a single reaction vessel, can also be used to synthesize the compound.
Chemical Reactions Analysis
3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thienyl and triazine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and targets.
Industrial Applications: Although limited, the compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Comparison with Similar Compounds
3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE can be compared with other similar compounds, such as:
Pyrimidines: Pyrimidine derivatives also possess significant biological activity and are versatile in chemical modifications.
The uniqueness of 3-[2-OXO-2-(2-THIENYL)ETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE lies in its fused ring structure and the presence of both thienyl and oxoethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-oxo-2-thiophen-2-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-10(12-6-3-7-21-12)8-18-15(20)13-9-4-1-2-5-11(9)22-14(13)16-17-18/h3,6-7H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKETBLSRQYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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